molecular formula C20H16BrNO3 B5471846 4-bromo-3-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate

4-bromo-3-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate

Cat. No.: B5471846
M. Wt: 398.2 g/mol
InChI Key: PPYCDTMBWBMQLO-VQHVLOKHSA-N
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Description

The compound “4-bromo-3-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate” is a complex organic molecule that contains a quinoline ring, a phenyl ring, and an acetate group . The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as free radical bromination, nucleophilic substitution, and oxidation . These methods could potentially be applied to synthesize “this compound”, but the exact conditions and reagents would need to be determined experimentally .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The quinoline and phenyl rings would likely form a rigid, planar structure, while the acetate group could potentially introduce some flexibility into the molecule . The presence of the bromine atom could also influence the molecule’s reactivity and physical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromine atom could potentially be replaced through nucleophilic substitution reactions . The acetate group could potentially be hydrolyzed to form a carboxylic acid . The quinoline ring could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the quinoline and phenyl rings could potentially increase the compound’s stability and rigidity . The acetate group could potentially increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its chemical structure and the specific reaction conditions. For example, in a nucleophilic substitution reaction, the bromine atom could be replaced by a nucleophile . In an electrophilic aromatic substitution reaction, an electrophile could add to the quinoline ring .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds can pose risks. For example, brominated compounds can be hazardous if ingested or inhaled, and can cause irritation if they come into contact with the skin or eyes . Always handle chemicals with appropriate safety precautions.

Properties

IUPAC Name

[4-bromo-3-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO3/c1-13(23)25-17-10-11-18(21)15(12-17)7-9-16-8-6-14-4-3-5-19(24-2)20(14)22-16/h3-12H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYCDTMBWBMQLO-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC(=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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